牡丹酚苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

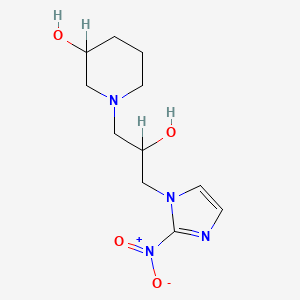

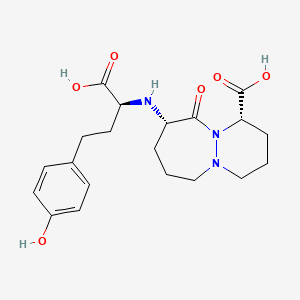

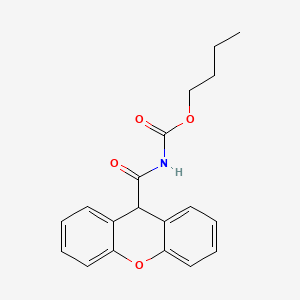

芍药苷是一种单萜类糖苷,主要存在于芍药科植物的根部,如白芍。 它于1963年首次被提取,此后因其多样的药理活性而得到认可,包括抗炎、抗氧化和抗癌特性 . 芍药苷的化学式为C23H28O11,分子量为480.50 g/mol .

科学研究应用

芍药苷在各个领域拥有广泛的科学研究应用:

作用机制

芍药苷通过多个分子靶点和途径发挥作用。 据报道,它能抑制肌醇酶1α (IRE1α)/NF-κB途径,从而减少血管炎症和内皮功能障碍 . 此外,它还能靶向免疫细胞中Toll样受体介导的信号通路,发挥抗炎作用 . 芍药苷还能通过阻断IκBa的磷酸化抑制NF-κB的活性以及NF-κB p65的表达 .

与相似化合物的比较

芍药苷在单萜类糖苷中独树一帜,因为它具有多样的药理活性。 相似的化合物包括:

白芍苷: 另一种存在于白芍中的单萜类糖苷,以其抗炎和镇痛特性而闻名.

氧化芍药苷: 芍药苷的衍生物,具有相似的生物活性.

苯甲酰芍药苷: 与芍药苷相比,该化合物具有增强的抗炎作用.

芍药苷因其广泛的活性谱及其在各种疾病中的治疗应用潜力而脱颖而出。

生化分析

Biochemical Properties

Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, paeoniflorin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . Paeoniflorin also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .

Cellular Effects

Paeoniflorin exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, paeoniflorin reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, paeoniflorin influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, paeoniflorin exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . Paeoniflorin also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paeoniflorin have been observed to change over time. Paeoniflorin is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that paeoniflorin maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of paeoniflorin vary with different dosages in animal models. At low to moderate doses, paeoniflorin exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, paeoniflorin can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of paeoniflorin plateaus beyond a certain dosage .

Metabolic Pathways

Paeoniflorin is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . Paeoniflorin also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, paeoniflorin is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Paeoniflorin also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

Paeoniflorin exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . Paeoniflorin also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing paeoniflorin to specific cellular compartments .

准备方法

合成路线和反应条件

芍药苷可以通过多种方法合成,包括溶剂蒸发法制备芍药苷-磷脂复合物 (PF-PLC)。 该方法提高了芍药苷的亲脂性和口服生物利用度 . 制备过程涉及差示扫描量热法 (DSC)、傅里叶变换红外光谱 (FTIR) 和 X 射线粉末衍射 (XRD) 来评估复合物的理化性质 .

工业生产方法

芍药苷的工业生产通常涉及使用乙醇等溶剂从白芍根部提取。 然后通过色谱技术对提取的化合物进行纯化,以获得高纯度的芍药苷 .

化学反应分析

反应类型

芍药苷会发生各种化学反应,包括氧化、还原和取代。 它可以添加酚类取代基形成新的化合物 .

常用试剂和条件

芍药苷反应中常用的试剂包括低级醇和醋酸盐。 例如,芍药苷与低级醇在催化剂存在下的反应会导致醋酸盐的形成 .

主要生成物

相似化合物的比较

Paeoniflorin is unique among monoterpene glycosides due to its diverse pharmacological activities. Similar compounds include:

Albiflorin: Another monoterpene glycoside found in Paeonia lactiflora, known for its anti-inflammatory and analgesic properties.

Oxypaeoniflorin: A derivative of paeoniflorin with similar bioactivities.

Benzoylpaeoniflorin: A compound with enhanced anti-inflammatory effects compared to paeoniflorin.

Paeoniflorin stands out due to its broad spectrum of activities and its potential for therapeutic applications in various diseases.

属性

CAS 编号 |

23180-57-6 |

|---|---|

分子式 |

C23H28O11 |

分子量 |

480.5 g/mol |

IUPAC 名称 |

[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |

InChI 键 |

YKRGDOXKVOZESV-QJYRDPBJSA-N |

SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

手性 SMILES |

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

规范 SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

23180-57-6 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

paeoniflorin peoniflorin peoniflorin sulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)